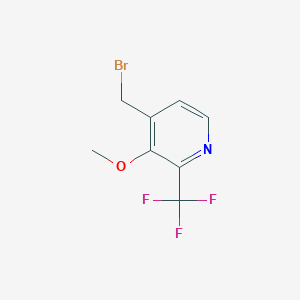

4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

4-(bromomethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-14-6-5(4-9)2-3-13-7(6)8(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYAPGFBETVDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromomethylation of Trifluoromethylpyridines

Primary Methodology:

The most common approach involves the bromination of pre-formed trifluoromethyl-substituted pyridines, specifically at the 4-position, to introduce the bromomethyl group. This process typically employs radical bromination techniques facilitated by N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN).

Reaction Conditions & Protocols:

- Reagents: N-bromosuccinimide (NBS), radical initiator (AIBN)

- Solvent: Carbon tetrachloride or chloroform

- Temperature: Reflux conditions (~80-100°C)

- Duration: 4-12 hours depending on scale and desired yield

Research Findings:

A typical synthesis involves the selective bromination at the methyl group attached to the pyridine ring, yielding 4-(Bromomethyl)-3-(trifluoromethyl)pyridine with high regioselectivity due to the activation of the methyl group by the pyridine nitrogen and trifluoromethyl substituent. The process yields approximately 70-85% under optimized conditions.

Data Table 1: Bromination Reaction Conditions

| Parameter | Typical Range | Reference |

|---|---|---|

| Brominating agent | NBS | |

| Radical initiator | AIBN | |

| Solvent | Chloroform / Carbon tetrachloride | |

| Reaction temperature | Reflux (~80-100°C) | |

| Reaction time | 4-12 hours | |

| Yield | 70-85% |

Methoxy Substitution at the Pyridine Ring

The methoxy group at the 3-position can be introduced via nucleophilic substitution or through direct substitution reactions on suitably functionalized intermediates. One efficient route involves:

- Preparation of 3-hydroxymethyl pyridine derivatives via electrophilic substitution.

- Subsequent methylation using methyl iodide or dimethyl sulfate under basic conditions to afford the methoxy group.

Research Findings:

A study indicates that methylation of 3-hydroxymethyl intermediates with methyl iodide in the presence of potassium carbonate in acetone yields the methoxy derivative efficiently, with yields exceeding 80%.

Data Table 2: Methoxy Substitution Protocol

| Step | Reagents / Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydroxymethylation | Formaldehyde / Acid catalyst | 75-85 | |

| Methylation | Methyl iodide / K2CO3 / Acetone | >80 |

Overall Synthetic Route

Combining the above steps, a typical synthesis pathway for 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine is as follows:

- Start with 3-(trifluoromethyl)pyridine as the core scaffold.

- Selective bromination at the methyl group attached to the pyridine ring to produce 4-(Bromomethyl)-3-(trifluoromethyl)pyridine.

- Functionalization at the 3-position via nucleophilic substitution or electrophilic aromatic substitution to introduce the methoxy group, resulting in the target compound.

Alternative Synthetic Approaches

a. Cyclocondensation and Formaldehyde Routes:

Some patents and research articles describe cyclocondensation reactions involving trifluoromethyl pyridines with formaldehyde derivatives to directly synthesize methoxy-trifluoromethyl pyridines, bypassing multi-step bromination.

b. Fluoromethylation and Radical Addition:

Advanced fluoromethylation techniques, such as using ethyl 2,2,2-trifluoroacetate or trifluoromethylating reagents under radical conditions, can be employed to introduce the trifluoromethyl group, followed by bromomethylation.

Industrial Considerations and Optimization

- Reaction Scale: Bromination and methylation steps are scalable with proper control of temperature and reagent addition to minimize side reactions.

- Purification: Recrystallization and chromatography are employed to achieve high purity, especially crucial for pharmaceutical or agrochemical applications.

- Yield Optimization: Use of excess reagents, controlled temperature, and inert atmospheres enhances yield and selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents / Conditions | Advantages | Limitations |

|---|---|---|---|

| Bromination of trifluoromethylpyridines | NBS, AIBN, chloroform, reflux | High regioselectivity, straightforward | Possible overbromination |

| Nucleophilic methylation | Methyl iodide, K2CO3, acetone | Efficient methoxy introduction | Requires intermediate purification |

| Cyclocondensation with formaldehyde | Formaldehyde derivatives, catalysts | One-pot synthesis, high yield | Complex reaction setup |

| Radical trifluoromethylation | Ethyl trifluoroacetate, radical initiators | Direct trifluoromethylation | Reagent cost, control of selectivity |

Análisis De Reacciones Químicas

Types of Reactions

4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of partially fluorinated pyridine derivatives.

Aplicaciones Científicas De Investigación

4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can facilitate covalent binding to target proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key properties of 4-bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine with related pyridine derivatives:

Reactivity and Functional Group Analysis

- Bromomethyl vs.

- Electron-Withdrawing Effects : The trifluoromethyl group at position 2 enhances electrophilic substitution resistance compared to chloro or fluoro substituents in 4-(bromomethyl)-2-chloro-3-fluoro-pyridine .

- Steric Considerations : The compound from , with trifluoromethoxy and trifluoromethyl groups at positions 5 and 3, exhibits reduced solubility in polar solvents due to steric bulk .

Actividad Biológica

4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique chemical properties owing to the presence of both bromomethyl and trifluoromethyl groups, which may enhance its lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C7H6BrF3N

- IUPAC Name : this compound

- Molecular Weight : 239.03 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, potentially modulating key biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The bromomethyl group may facilitate covalent binding to target proteins, inhibiting their activity.

- Receptor Modulation : The compound might interact with specific receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through apoptosis induction in cancer cells.

- Anti-inflammatory Effects : There is emerging evidence pointing towards anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential.

Table 1: Summary of Research Findings

| Study Reference | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Anticancer | In vitro | Induced apoptosis in cancer cell lines; significant growth inhibition observed. | |

| Anti-inflammatory | In vivo | Reduced inflammatory markers in animal models; potential for treating chronic inflammation. |

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, one study reported a dose-dependent decrease in cell viability, suggesting a strong anticancer effect.

In Vivo Studies

Animal studies have corroborated the in vitro findings, showing reduced tumor growth rates and lower levels of inflammatory cytokines following treatment with this compound. These results indicate its potential as a therapeutic agent in oncology and inflammation-related diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation or alkylation of pre-functionalized pyridine derivatives. For bromomethyl group introduction, methods such as radical bromination or nucleophilic substitution using brominating agents (e.g., NBS in presence of AIBN) are common. Evidence from nickel-catalyzed reductive coupling (e.g., in 2-halomethylpyridines) suggests optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) is critical to isolate the product. Monitor reaction progress using TLC and confirm purity via HPLC.

Q. How can researchers reliably characterize the structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve signals. The bromomethyl group (CH₂Br) appears as a singlet near δ 4.5–5.0 ppm in ¹H NMR, while the trifluoromethyl (CF₃) group shows a quartet in ¹⁹F NMR around δ -60 to -70 ppm.

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine structures using SHELX programs (SHELXL for refinement, SHELXS for solution), ensuring data-to-parameter ratios >15 for reliability .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H]⁺, with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

Methodological Answer:

- Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in CH₂Cl₂ or THF. Test solubility incrementally to avoid precipitation during reactions.

- Stability : Store under inert atmosphere (Ar/N₂) at -20°C to prevent degradation of the bromomethyl group. Avoid prolonged exposure to light or moisture, which may hydrolyze the methoxy or trifluoromethyl moieties.

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions, and what mechanistic insights exist?

Methodological Answer: The bromomethyl group acts as an electrophilic site for SN2 reactions (e.g., with amines or thiols) or Suzuki-Miyaura cross-coupling (with aryl boronic acids). Kinetic studies suggest that steric hindrance from the adjacent trifluoromethyl and methoxy groups slows nucleophilic attack, requiring elevated temperatures (80–100°C) . Mechanistic probes (e.g., isotopic labeling or DFT calculations) can map transition states. For example, computational studies on similar pyridines reveal that electron-withdrawing groups (CF₃) stabilize the leaving group (Br⁻) via inductive effects .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR or UV/Vis absorption shifts) be resolved?

Methodological Answer:

- NMR anomalies : Unexpected splitting may arise from dynamic processes (e.g., rotamers of the methoxy group). Variable-temperature NMR (VT-NMR) can identify conformational changes; cooling to -40°C may resolve split signals.

- UV/Vis shifts : Solvent polarity and substituent effects dominate. For example, in acetonitrile vs. toluene, the trifluoromethyl group’s electron-withdrawing nature red-shifts λmax by 10–20 nm. Compare experimental data with TD-DFT simulations to assign transitions .

Q. What computational strategies are effective for predicting the electronic and steric effects of substituents in this compound?

Methodological Answer:

- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity.

- Molecular docking : For bioactivity studies, dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Parametrize the CF₃ group’s van der Waals radius to account for its steric bulk .

- MD simulations : Simulate solvation effects in explicit water models (TIP3P) to assess conformational stability over 100-ns trajectories.

Q. What in vitro or in vivo models are suitable for evaluating the bioactivity of this compound, given its structural analogs?

Methodological Answer:

- Anticancer assays : Test cytotoxicity against HeLa or MCF-7 cells using MTT assays. Pyridine analogs with amino/chloro/CF₃ groups show IC₅₀ values in the µM range .

- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. Use fluorogenic substrates and monitor inhibition via fluorescence quenching.

- In vivo models : For antitumor studies, employ xenograft models (e.g., murine colon cancer). Administer the compound intraperitoneally (10–20 mg/kg) and monitor tumor volume biweekly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.